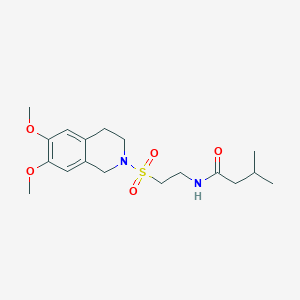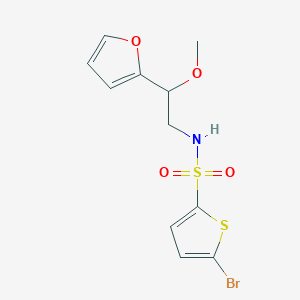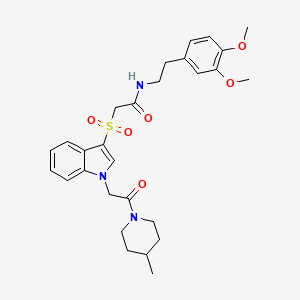
N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C28H35N3O6S and its molecular weight is 541.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probe for Detection of Carbonyl Compounds :
- A study by Houdier et al. (2000) reports the use of a molecular probe related to the compound for measuring carbonyl compounds (like aldehydes and ketones) in water samples. This approach is particularly useful for environmental monitoring and analysis (Houdier et al., 2000).
PET Imaging of MET Receptor :
- Wu et al. (2010) describe the synthesis and evaluation of a compound for in vivo imaging of the mesenchymal-epithelial transition (MET) receptor using positron emission tomography (PET). This technique is significant in cancer research for targeting MET receptors (Wu et al., 2010).
Synthesis of Indole Derivatives :
- Kametani et al. (1981) conducted a study on the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. Indole derivatives are important in pharmaceutical chemistry (Kametani et al., 1981).
Biologically Active N-Substituted Acetamide Derivatives :
- Khalid et al. (2014) synthesized a series of N-substituted acetamide derivatives and evaluated them for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds have potential pharmaceutical applications (Khalid et al., 2014).
Synthesis of Biologically Active Indole Derivatives :
- Avdeenko et al. (2020) synthesized new derivatives of dimethylindole, highlighting their potential biological activity. These compounds could have implications in various therapeutic areas (Avdeenko et al., 2020).
Chemiluminescence of Dioxetanes :
- Watanabe et al. (2010) studied the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. This research is relevant in the development of new chemiluminescent materials (Watanabe et al., 2010).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O6S/c1-20-11-14-30(15-12-20)28(33)18-31-17-26(22-6-4-5-7-23(22)31)38(34,35)19-27(32)29-13-10-21-8-9-24(36-2)25(16-21)37-3/h4-9,16-17,20H,10-15,18-19H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOCZQUADXDYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)
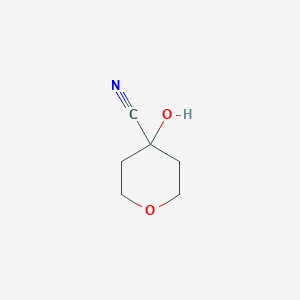
![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)
![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)
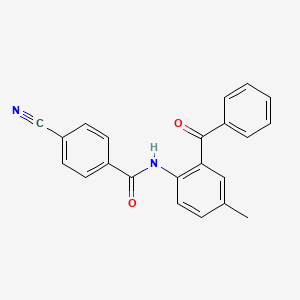
![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)
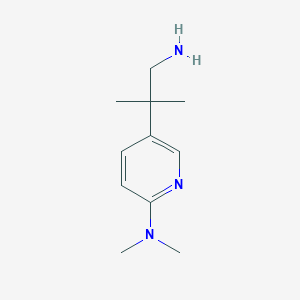
![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)
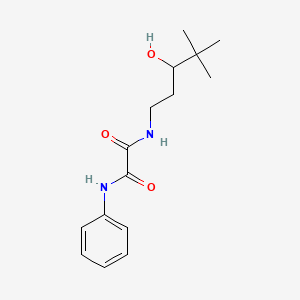

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)
![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)
